2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid is an organic compound that features a dimethylamino group and a thiophene ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and dimethylamine.
Reaction Conditions: The carboxylic acid group of thiophene-2-carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Intermediate: The activated carboxylic acid reacts with dimethylamine to form an amide intermediate.
Hydrolysis: The amide intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(dimethylamino)-2-(thiophen-2-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation or pain perception, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)-2-(furan-2-yl)propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(dimethylamino)-2-(pyridin-2-yl)propanoic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(dimethylamino)-2-(thiophen-2-yl)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings
Properties
CAS No. |
1315375-69-9 |
---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-(dimethylamino)-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-9(8(11)12,10(2)3)7-5-4-6-13-7/h4-6H,1-3H3,(H,11,12) |
InChI Key |
LEAWFCQKSZVTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)(C(=O)O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.